molecular formula C12H20N4O2 B2975718 Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2287238-06-4

Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate

Cat. No.: B2975718
CAS No.: 2287238-06-4
M. Wt: 252.318
InChI Key: ZLXAFGSCVXCYJS-PTRXPTGYSA-N
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Description

Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate: is a synthetic compound characterized by the presence of a tert-butyl group, an azido group, and a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate typically involves the following steps:

    Formation of the Bicyclic Heptane Structure: The synthesis begins with the formation of the bicyclic heptane structure, which is achieved through a series of cyclization reactions.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where an appropriate azide source reacts with a precursor molecule.

    Protection of the Amine Group: The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which can be further functionalized.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential as a biochemical probe and in the design of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolism, and cellular regulation.

The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate is unique due to its combination of a tert-butyl group, an azido group, and a bicyclic heptane structure.

Properties

IUPAC Name

tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17)/t8-,9+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXAFGSCVXCYJS-PTRXPTGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CC[C@@H](C1)C[C@@H]2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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